molecular formula C8H14O2 B3283093 1-Methoxycyclohexane-1-carbaldehyde CAS No. 761411-22-7

1-Methoxycyclohexane-1-carbaldehyde

Cat. No. B3283093
M. Wt: 142.2 g/mol
InChI Key: OILCHBAQTQAYTJ-UHFFFAOYSA-N
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Description

1-Methoxycyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 761411-22-7 . It has a molecular weight of 142.2 and its molecular formula is C8H14O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Methoxycyclohexane-1-carbaldehyde consists of a cyclohexane ring with a methoxy group (–OCH3) and a carbaldehyde group (–CHO) attached to it . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

1-Methoxycyclohexane-1-carbaldehyde is a liquid at room temperature . It has a molecular weight of 142.2 and its molecular formula is C8H14O2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Versatile Electrophile in Organic Synthesis : 1-Methoxycyclohexane-1-carbaldehyde is a versatile electrophile used in organic synthesis. It reacts regioselectively with various nucleophiles, aiding in the synthesis of complex organic compounds, such as trisubstituted indoles and pyrimido[1,2-a]indoles (Yamada et al., 2009).

  • Total Synthesis of Natural Products : This compound plays a critical role in the total synthesis of natural products like 1-methoxycanthin-6-one. It is utilized for efficient one-pot conversions, demonstrating its importance in complex synthetic pathways (Suzuki et al., 2004).

  • Photophysical Properties Study : The compound is used in studies exploring photophysical properties. For instance, its derivatives are investigated using experimental transient absorption and theoretical methods, providing insights into excited state intramolecular proton transfer phenomena (Yin et al., 2016).

  • Substrate in Biocatalytic Reactions : It serves as a substrate in hydroxynitrile lyase catalysis, particularly in converting aldehydes derived from Diels–Alder reactions into cyanohydrins. This showcases its utility in enzyme-catalyzed synthetic processes (Avi et al., 2009).

  • Material in Polymerization Processes : The compound is instrumental in polymerization processes. For instance, its derivatives, like 1-methoxy-1-ethynylcyclohexane, are polymerized using transition metal catalysts, highlighting its role in the synthesis of novel polymeric materials (Liaw & Tsai, 1997).

  • Electron Diffraction Studies : It is also utilized in electron diffraction studies to understand molecular conformations and bond parameters, contributing significantly to the field of structural chemistry (Lowrey et al., 1973).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-methoxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILCHBAQTQAYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycyclohexane-1-carbaldehyde

CAS RN

761411-22-7
Record name 1-methoxycyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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